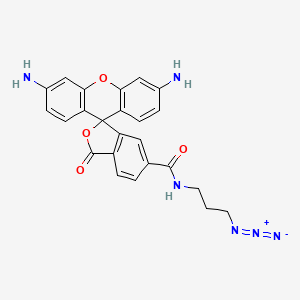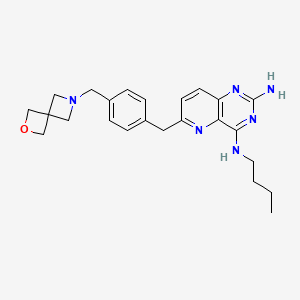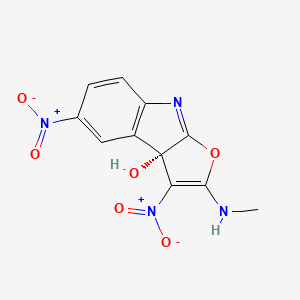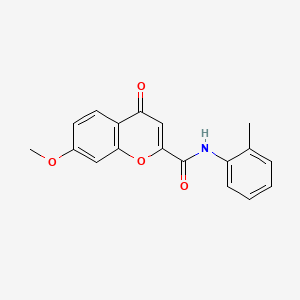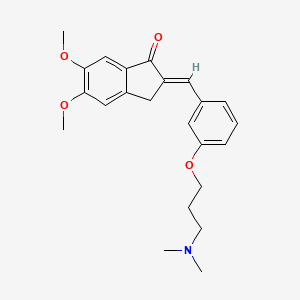
AChE-IN-40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AChE-IN-40 is a compound designed to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition is particularly significant in the context of Alzheimer’s disease, where increased levels of acetylcholine can help alleviate symptoms related to cognitive decline .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-40 involves multiple steps, starting with the preparation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions involving hydrazine, carboximidamide, and allylidene . The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes to isolate the final product. Techniques such as crystallization, distillation, and chromatography may be employed to achieve high purity levels .
化学反应分析
Types of Reactions: AChE-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
AChE-IN-40 has several scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and research tools for studying enzyme activity.
作用机制
AChE-IN-40 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The molecular targets include the esteratic and anionic subsites of acetylcholinesterase, which are crucial for its catalytic activity .
相似化合物的比较
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A compound that inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that enhances cholinergic function by inhibiting acetylcholinesterase and modulating nicotinic receptors.
Uniqueness of AChE-IN-40: this compound is unique due to its dual inhibition of acetylcholinesterase and beta-site APP cleaving enzyme, making it a promising candidate for therapeutic strategies targeting multiple pathways involved in Alzheimer’s disease .
属性
分子式 |
C23H27NO4 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
(2E)-2-[[3-[3-(dimethylamino)propoxy]phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C23H27NO4/c1-24(2)9-6-10-28-19-8-5-7-16(12-19)11-18-13-17-14-21(26-3)22(27-4)15-20(17)23(18)25/h5,7-8,11-12,14-15H,6,9-10,13H2,1-4H3/b18-11+ |
InChI 键 |
QEWFSOQVMIAJDZ-WOJGMQOQSA-N |
手性 SMILES |
CN(C)CCCOC1=CC=CC(=C1)/C=C/2\CC3=CC(=C(C=C3C2=O)OC)OC |
规范 SMILES |
CN(C)CCCOC1=CC=CC(=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

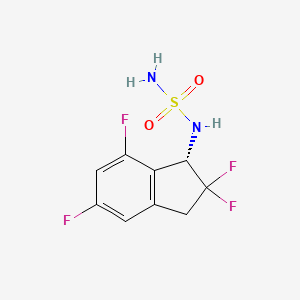

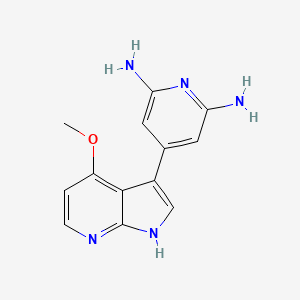
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
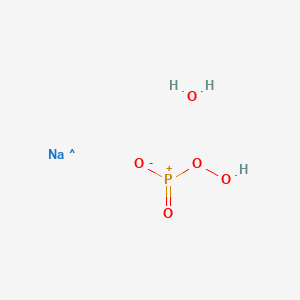
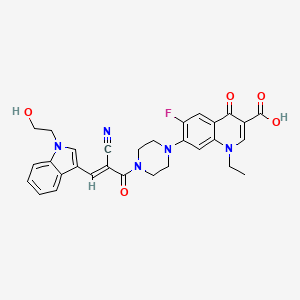
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
